molecular formula C19H22N2O2 B263392 2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide

2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide

Cat. No. B263392
M. Wt: 310.4 g/mol
InChI Key: BAHWBLGZSGIKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide, also known as fentanyl, is a synthetic opioid analgesic that is used for pain management. It was first synthesized in 1960 by Paul Janssen, a Belgian physician and pharmacologist. Fentanyl is a potent drug that is approximately 50-100 times more potent than morphine. Due to its potency, fentanyl is often used in medical settings for severe pain management, such as during surgery or for cancer patients.

Mechanism of Action

Fentanyl works by binding to opioid receptors in the brain and spinal cord. This binding reduces the perception of pain and produces a feeling of euphoria. Fentanyl also affects the respiratory system, slowing down breathing and reducing oxygen intake.
Biochemical and Physiological Effects
Fentanyl is a potent drug that can have significant biochemical and physiological effects. It can cause respiratory depression, which can lead to hypoxia and even death. Fentanyl can also cause nausea, vomiting, and constipation. Long-term use of 2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide can lead to addiction and dependence.

Advantages and Limitations for Lab Experiments

Fentanyl is often used in laboratory experiments to study opioid receptors and pain management. Its potency and specificity make it a useful tool for researchers. However, due to its potential for addiction and dependence, caution must be taken when using 2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide in laboratory settings.

Future Directions

There are several areas of research that are currently being explored with regards to 2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide. One area is the development of new pain medications that are more effective and have fewer side effects than this compound. Another area is the investigation of new opioid receptors and their potential as targets for pain management. Additionally, there is ongoing research into the mechanisms of addiction and dependence associated with this compound and other opioids.

Synthesis Methods

Fentanyl is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline to form N-phenethyl-4-anilinopiperidine (NPP). NPP is then reacted with propionyl chloride to form 4-anilino-N-phenethyl-4-piperidinylpropionamide (2-(acetylamino)-3-phenyl-N-(1-phenylethyl)propanamide).

Scientific Research Applications

Fentanyl has been extensively studied for its pain-relieving properties. It is used in medical settings for pain management in patients with cancer, postoperative pain, and chronic pain. Fentanyl is also used as a sedative in critical care settings, such as in the intensive care unit.

properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-acetamido-3-phenyl-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C19H22N2O2/c1-14(17-11-7-4-8-12-17)20-19(23)18(21-15(2)22)13-16-9-5-3-6-10-16/h3-12,14,18H,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

BAHWBLGZSGIKQC-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C

Origin of Product

United States

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